molecular formula C15H16N4O5 B14790916 (E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate

(E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate

Cat. No.: B14790916
M. Wt: 332.31 g/mol
InChI Key: JQIITTFBDZWKOO-UHFFFAOYSA-N
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Description

(E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 2-(dimethylcarbamoyl)-4-nitroaniline under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A precursor in the synthesis of (E)-Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate.

    2-(Dimethylcarbamoyl)-4-nitroaniline: Another precursor used in the synthesis.

    Other cyanoacrylates: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

ethyl 2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate

InChI

InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9,17H,4H2,1-3H3

InChI Key

JQIITTFBDZWKOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N

Origin of Product

United States

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